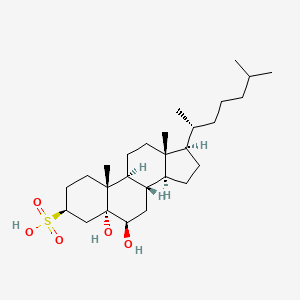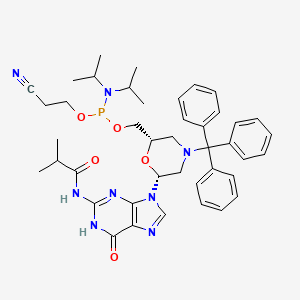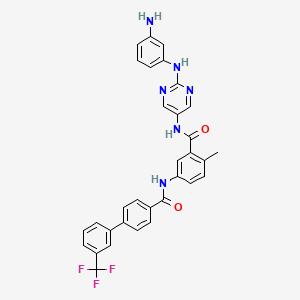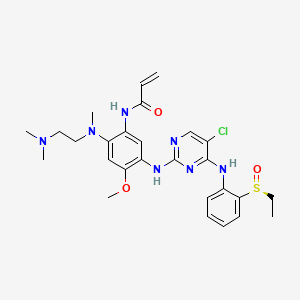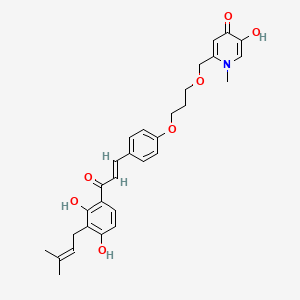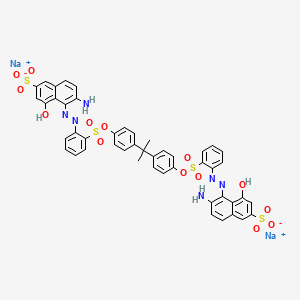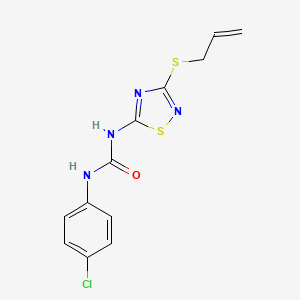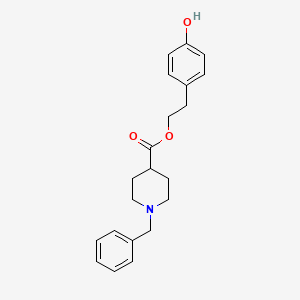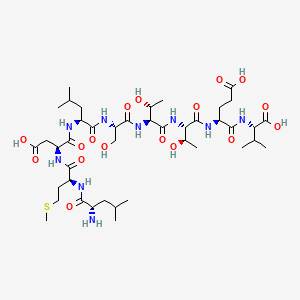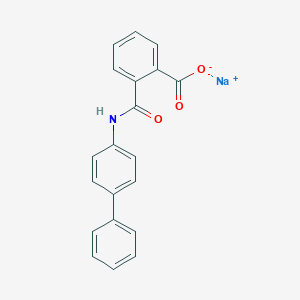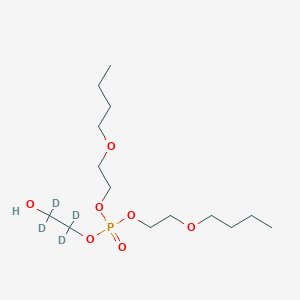
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester is a stable isotope-labeled compound with the molecular formula C14H27D4O7P and a molecular weight of 346.39 . This compound is a metabolite of Tris(2-butoxyethyl)phosphate, an organophosphate used in the preparation of flame retardants. The deuterium labeling in this compound makes it valuable for various scientific research applications, particularly in metabolic studies and environmental pollutant detection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester involves the reaction of 2-butoxyethanol with phosphoric acid. The reaction mixture is heated to the desired temperature and stirred continuously until the reaction is complete. The product is then filtered and distilled to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The compound is typically produced in bulk quantities and requires specialized equipment for synthesis, purification, and characterization .
Chemical Reactions Analysis
Types of Reactions
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphate esters, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and study its effects on various biological systems. The compound’s interaction with enzymes and other biomolecules provides insights into its role in metabolic processes and environmental impact.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-butoxyethyl)phosphate
- Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester (unlabeled)
- Bis(2-butoxyethyl) hydrogen phosphate
Uniqueness
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This labeling distinguishes it from other similar compounds and makes it particularly valuable for research applications that require accurate tracing and analysis.
Properties
Molecular Formula |
C14H31O7P |
|---|---|
Molecular Weight |
346.39 g/mol |
IUPAC Name |
bis(2-butoxyethyl) (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate |
InChI |
InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3/i7D2,10D2 |
InChI Key |
UQSRKBXTCXVEJL-AQVLYMJBSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OP(=O)(OCCOCCCC)OCCOCCCC)O |
Canonical SMILES |
CCCCOCCOP(=O)(OCCO)OCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




